4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a carbohydrazide moiety. The molecular formula for this compound is , with a molecular weight of approximately 271.19 g/mol . It has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial applications.
This compound can be sourced from chemical suppliers and is classified under quinoline derivatives, which are known for their diverse pharmacological properties. The compound's CAS number is 49713-47-5, and it is also referred to by various synonyms including 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbohydrazide .
The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common synthetic route begins with the preparation of 4-hydroxy-6-(trifluoromethyl)quinoline, which is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative .
The synthesis may include the following steps:
Industrial production methods remain less documented but would follow similar synthetic principles using readily available starting materials.
The molecular structure of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide features a quinoline backbone with specific functional groups that enhance its chemical reactivity and biological activity. The structure can be described as follows:
Key structural data includes:
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide participates in various chemical reactions, including:
The mechanism of action for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide primarily involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of essential biomolecules in bacteria, potentially targeting enzymes involved in cell wall synthesis or DNA replication . This inhibition leads to antibacterial effects, making it a candidate for further drug development.
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide has potential applications in various scientific fields:
The strategic incorporation of trifluoromethyl (-CF₃) groups into quinoline scaffolds represents a paradigm shift in antimicrobial drug design. This fluorine-rich substituent profoundly influences molecular properties by enhancing lipophilicity, metabolic stability, and membrane permeability – critical factors for bioavailability. The electronegative fluorine atoms create a steric and electronic profile that promotes strong interactions with bacterial targets, particularly through hydrophobic pockets in enzymatic binding sites .
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide exemplifies this approach, with its -CF₃ group at the C6 position significantly enhancing antibacterial potency compared to non-fluorinated analogs. Research demonstrates that the -CF₃ group's position on the quinoline ring dramatically influences bioactivity. C6 and C8 substitutions appear optimal for antimicrobial effects, as evidenced by comparative studies showing reduced activity in C7-substituted isomers [1] [5]. The compound's specific configuration enables precise interactions with bacterial enzymes involved in cell wall synthesis and DNA replication, disrupting essential microbial processes while maintaining selectivity against mammalian cells [1] .
Table 1: Influence of Trifluoromethyl Position on Quinoline Bioactivity
| Substituent Position | Minimum Inhibitory Concentration (μg/mL) | Target Pathogens | Key Advantages |
|---|---|---|---|
| C6 (Subject Compound) | 0.625-6.25 [1] | M. tuberculosis, S. aureus | Optimal bioavailability and target binding |
| C8 | 0.625-12.5 | M. tuberculosis, E. coli | Enhanced metabolic stability |
| C7 [5] | 12.5->25 [5] | S. aureus, E. coli | Reduced potency compared to C6/C8 analogs |
The carbohydrazide moiety (-CONHNH₂) at the C3 position of the quinoline ring serves as a versatile pharmacophoric element that significantly expands the compound's mechanism of action. This functional group enables two primary biological interactions: (1) metal chelation capability that disrupts metalloenzyme function in pathogens, and (2) hydrogen bond donation/acceptance that facilitates strong binding to biological targets [1] . The proton-donating ability of the hydrazide nitrogen (-NH-) and the hydrogen-bond accepting capacity of the carbonyl oxygen create a dual hydrogen bonding motif that anchors the molecule to enzymatic active sites.
Structural activity relationship (SAR) studies reveal that the carbohydrazide group serves as a synthetic handle for generating diverse derivatives with enhanced potency. When condensed with aromatic aldehydes, it forms hydrazone derivatives that exhibit remarkable antitubercular activity (MIC values as low as 0.625 μg/mL against M. tuberculosis H37Rv) . X-ray crystallographic analysis of these derivatives confirms that the carbohydrazide-derived hydrazone moiety maintains planarity with the quinoline core, facilitating deep penetration into hydrophobic enzyme pockets of bacterial enoyl-ACP reductase – a validated target for antitubercular drugs . The electron-donating character of the hydrazide nitrogen also modulates the electron density of the quinoline system, enhancing interactions with microbial DNA gyrase and topoisomerase IV [1] [6].
Table 2: Carbohydrazide-Mediated Binding Interactions with Biological Targets
| Interaction Type | Target Enzyme/Receptor | Bond Length (Å) | Biological Consequence |
|---|---|---|---|
| Hydrogen bonding | Enoyl-ACP reductase | 2.7-3.1 | Disruption of bacterial fatty acid biosynthesis |
| Metal chelation | Bacterial metalloproteases | 2.1-2.3 (estimated) | Inhibition of zinc-dependent hydrolases |
| Hydrophobic contact | DNA gyrase ATP-binding site [6] | Van der Waals | Inhibition of DNA supercoiling |
| π-π stacking | Topoisomerase IV [6] | 3.8-4.2 | Interference with DNA breakage-reunion |
The escalating crisis of antimicrobial resistance necessitates innovative chemical scaffolds capable of bypassing conventional resistance mechanisms. 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide demonstrates exceptional promise against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with MIC values in the clinically relevant 0.625-6.25 μg/mL range [6]. Its mechanism circumvents common resistance pathways through: (1) structural dissimilarity to existing antibiotic classes, preventing efflux pump recognition; (2) dual targeting of enoyl-ACP reductase and DNA gyrase; and (3) the -CF₃ group's ability to shield hydrolytic sites from bacterial esterases .
Molecular docking simulations reveal superior binding affinity (-9.2 to -11.3 kcal/mol) of this scaffold toward enoyl-ACP reductase compared to first-line drug isoniazid (-6.7 kcal/mol) . The C3 carbohydrazide group forms critical hydrogen bonds with catalytic residues (Tyr158 and Lys165), while the C6 trifluoromethyl group occupies a hydrophobic pocket adjacent to the NADH cofactor binding site. This dual interaction disrupts the enzyme's catalytic cycle essential for mycolic acid biosynthesis – a vital component of the mycobacterial cell wall [6]. Beyond antitubercular applications, the scaffold exhibits broad-spectrum activity against Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus [MRSA]) through additional inhibition of DNA topoisomerase IV, a validated target for quinolone antibiotics [1] .
Table 3: Activity Spectrum Against Resistant Pathogens
| Pathogen Strain | MIC Range (μg/mL) | Resistance Profile | Primary Mechanism |
|---|---|---|---|
| M. tuberculosis H37Rv ATCC 27294 | 0.625-1.25 | Drug-sensitive | Enoyl-ACP reductase inhibition |
| MDR-TB [6] | 1.25-2.5 | Resistant to isoniazid, rifampicin | Alternative binding site occupation |
| XDR-TB [6] | 2.5-6.25 | Resistant to second-line injectables | DNA gyrase subunit B binding |
| MRSA [1] | 6.25-12.5 | β-lactam resistant | Topoisomerase IV inhibition |
| Mycobacterium smegmatis | 0.625-1.25 | Naturally resistant | Disruption of cell wall synthesis |
The structural versatility of this scaffold enables extensive medicinal chemistry optimization. The C4 hydroxyl group serves as a synthetic handle for O-alkylation or acylation, while the C3 carbohydrazide readily condenses with carbonyl compounds to yield Schiff bases with enhanced activity profiles. These modifications have yielded derivatives with 16-32-fold improved potency against MDR-TB compared to the parent compound . Additionally, the bicyclic quinoline core maintains planarity essential for DNA intercalation, while substituent variations at C6 and C7 positions fine-tune electron distribution patterns affecting DNA-binding affinity [6] . This adaptability positions 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide as a premier scaffold for next-generation antimicrobials targeting the global resistance crisis.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: